N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide
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Description
N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide, also known as DMBA-N-oxide, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Scientific Research Applications
Antiallergic Properties
A study by Menciu et al. (1999) focused on a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives similar to N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide, for their potential as antiallergic agents. This research is significant in the field of allergy treatment.
Antioxidant Activity
Gopi and Dhanaraju (2020) explored the antioxidant properties of similar indole acetamide derivatives. They found that certain compounds exhibited considerable antioxidant activity, emphasizing the potential of these molecules in oxidative stress-related applications (Gopi & Dhanaraju, 2020).
Antimicrobial and Antioxidant Agents
Research by Naraboli & Biradar (2017) explored the synthesis of compounds with both indole and benzodiazepine moieties, demonstrating significant antimicrobial and antioxidant activities. This indicates a broad spectrum of applications in combating microbial infections and oxidative stress.
Anticancer Properties
A study by Evren et al. (2019) on similar thiazole derivatives, including indole acetamide derivatives, showed potential as anticancer agents. The study highlighted the selectivity and apoptosis-inducing capability of these compounds, underscoring their potential in cancer therapy.
Chiral Synthesis
Ikunaka et al. (2007) described the synthesis of a compound structurally related to this compound, focusing on the chiral construction of its side chain. This study is relevant for understanding the synthetic pathways and potential pharmaceutical applications of such compounds (Ikunaka et al., 2007).
Dual Inhibitor Properties
A paper by Bautista-Aguilera et al. (2014) described the synthesis of indole derivatives with properties of dual inhibition, highlighting their potential in treating disorders related to cholinesterase and monoamine oxidase activity.
EGFR and COX-2 Inhibitors
In a study by Sever et al. (2020), indole-based oxadiazoles were designed as inhibitors of EGFR and COX-2, indicating their potential as anticancer agents.
Analgesic Activity
Research by Fouchard et al. (2001) on (indol-3-yl)alkylamides, including compounds similar to the one , demonstrated promising analgesic properties, suggesting their use in pain management.
Structure-Activity Relationships in Antitumor Agents
The study by Marchand et al. (2009) focused on the synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents, providing insights into their potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
N,N-diethyl-2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-4-23(5-2)22(25)15-24-14-21(19-11-6-7-12-20(19)24)26-16-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYJHIVQDPBDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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